molecular formula C19H12Cl2N8O9S2 B077290 Reactive Orange 14 CAS No. 12225-86-4

Reactive Orange 14

Cat. No. B077290
CAS RN: 12225-86-4
M. Wt: 631.4 g/mol
InChI Key: IHRFTCGTRALYFG-UHFFFAOYSA-N
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Description

Reactive Orange 14 is an organic dye that belongs to the class of Reactive dyes . It is used in the dyeing of fabrics and screening of inulin-degrading microorganisms . It has a brilliant orange color and is soluble in water and some organic solvents .


Synthesis Analysis

The production of Reactive Orange 14 involves a series of chemical reactions. The process starts with 5-acetamido-2-aminobenzenesulfonic acid and ethyl 1- . This is followed by diazotisation, azo coupling, ester hydrolysis, amide hydrolysis, and amine formation .


Molecular Structure Analysis

The chemical structure of Reactive Orange 14 is 2-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid . Its chemical formula is C14H14N4O3S .


Chemical Reactions Analysis

Reactive Orange 14 is prepared through a series of reactions involving 2,5-Diaminobenzenesulfonic acid diazo, 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid coupling, and 2,4,6-Trichloro-1,3,5-triazine condensation .


Physical And Chemical Properties Analysis

Reactive Orange 14 is an orange powder . It has a density of 2.01±0.1 g/cm3 . It is soluble in water, with a solubility of 60 g/L at 20 ℃ and 130 g/L at 50 ℃ .

Safety and Hazards

Reactive Orange 14 should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

Reactive Orange 14 (RO14) is a synthetic dye that belongs to the class of reactive dyes . The primary target of RO14 is the fabric or fiber it is applied to, particularly in the textile industry . It forms covalent bonds with the fabric, resulting in vibrant and long-lasting colors .

Mode of Action

RO14 interacts with its target (the fabric or fiber) by forming covalent bonds . This interaction is facilitated by the presence of an auxochrome group in the dye molecule, which binds to the fabric and fixes the color . The chromophore group in the dye molecule is responsible for the visual effect of color through electron excitation .

Biochemical Pathways

It’s known that reactive dyes like ro14 can generate reactive oxygen species (ros) in vivo . These ROS have roles in the development of certain human diseases while also performing physiological functions . They are counterbalanced by an antioxidant defense network, which functions to modulate ROS levels .

Pharmacokinetics

It’s known that the dye is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The primary result of RO14’s action is the imparting of vibrant and long-lasting color to fabrics and fibers . On a molecular level, this involves the formation of covalent bonds between the dye molecule and the fabric . On a cellular level, the generation of ROS could potentially lead to oxidative stress and associated effects .

Action Environment

The action of RO14 can be influenced by various environmental factors. For instance, the pH, temperature, and salinity can affect the dye’s solubility and its ability to form covalent bonds with the fabric . Additionally, the presence of certain chemicals used in the textile dyeing process can impact the efficiency of RO14 .

properties

IUPAC Name

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFTCGTRALYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N8O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101444
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reactive Orange 14

CAS RN

12225-86-4
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reactive Orange 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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